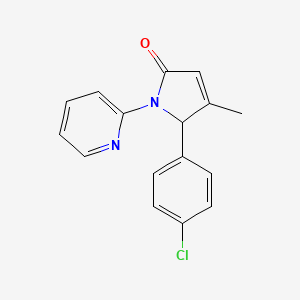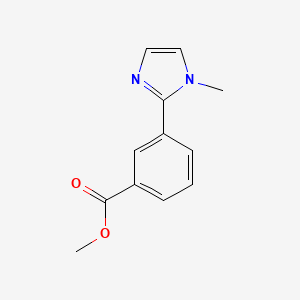
methyl 3-(1-methyl-1H-imidazol-2-yl)benzoate
説明
Methyl 3-(1-methyl-1H-imidazol-2-yl)benzoate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.089877630 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
NMDA Receptor and Schizophrenia Treatment
Research on sodium benzoate, a benzoate derivative, explores its role in schizophrenia treatment. Sodium benzoate acts as a D-amino acid oxidase inhibitor, potentially enhancing NMDAR-mediated neurotransmission. This novel treatment approach aims to improve symptoms and cognitive functions in schizophrenia patients by enhancing NMDAR function, showing promise for d-amino acid oxidase inhibition as a new drug development direction for schizophrenia (Lane et al., 2013).
Alzheimer's Disease and Cognitive Impairment
Another study investigated sodium benzoate for treating early-phase Alzheimer disease, focusing on its efficacy and safety in amnestic mild cognitive impairment and mild Alzheimer disease. The study suggested that sodium benzoate could significantly improve cognitive and overall functions in patients, offering a novel approach for early dementing processes (Lin et al., 2014).
Glioma Treatment Research
Research on imidazole tetrazinone compounds, such as temozolomide, provides insights into the treatment of gliomas. These studies highlight the therapeutic potential of imidazole derivatives in oncology, particularly in improving survival rates and treatment responses in glioblastoma patients. The research underscores the importance of molecular markers, like MGMT methylation status, in optimizing treatment strategies and outcomes (Quinn et al., 2003; Hegi et al., 2004).
Radiotracer Development for Clinical Imaging
Studies on radiotracers involving imidazole derivatives, such as 11C-CS1P1, highlight the application of these compounds in developing diagnostic tools for clinical imaging. These radiotracers, targeting specific receptors like the sphingosine-1-phosphate receptor, demonstrate the utility of imidazole-based compounds in enhancing the understanding and treatment of diseases like multiple sclerosis (Brier et al., 2022).
特性
IUPAC Name |
methyl 3-(1-methylimidazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-7-6-13-11(14)9-4-3-5-10(8-9)12(15)16-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDNUWAPKAQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-N-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4046919.png)
![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4046922.png)
![ethyl 2-(benzoylamino)-5-isopropyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4046927.png)
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4046928.png)
acetate](/img/structure/B4046929.png)
![ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE](/img/structure/B4046936.png)
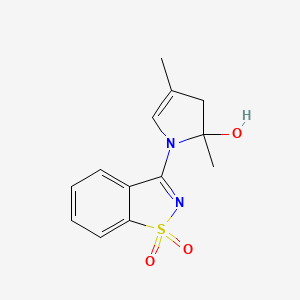

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4046971.png)
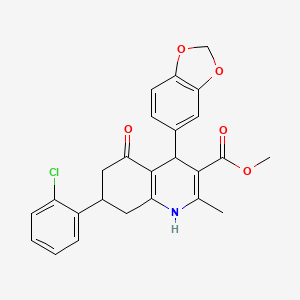
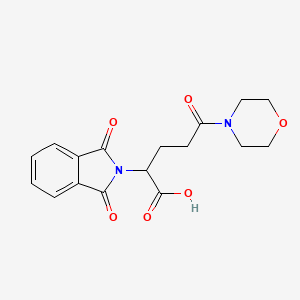
![2-cyclopentyl-2-phenyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B4047004.png)
![4-(2,5-dimethylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B4047018.png)
